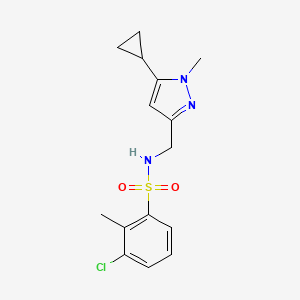

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide

Description

3-Chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Properties

IUPAC Name |

3-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c1-10-13(16)4-3-5-15(10)22(20,21)17-9-12-8-14(11-6-7-11)19(2)18-12/h3-5,8,11,17H,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHINJAWRQLPRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by the introduction of the methyl group at the appropriate position on the pyrazole ring. The sulfonamide group is then attached using a sulfonamide coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological activities of sulfonamide derivatives are well-documented, and this compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine: Sulfonamides are known for their therapeutic potential. This compound could be explored for its potential use in developing new drugs, particularly in the treatment of infections or inflammatory conditions.

Industry: In the materials science industry, sulfonamide derivatives are used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors in biological systems, leading to the inhibition of specific biochemical processes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

4-Chloro-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide

3-Chloro-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbenzenesulfonamide

3-Chloro-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluorobenzenesulfonamide

Uniqueness: The uniqueness of 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₅H₁₈ClN₃O₂S

- Molecular Weight : 339.8 g/mol

- CAS Number : 1448029-89-7

The structure features a chloro group, a pyrazole moiety with a cyclopropyl group, and a sulfonamide functional group, which are crucial for its biological activity.

Antitumor Activity

This compound has been shown to exhibit significant antitumor properties. Research indicates that it inhibits cyclin-dependent kinase 2 (CDK2) with an IC50 value of approximately 290 nM, suggesting its potential as an antitumor agent. The inhibition of CDKs is critical as they play a pivotal role in cell cycle regulation, and their dysregulation is often associated with cancer progression.

The compound interacts with specific proteins involved in cell cycle regulation, particularly CDKs. By binding to these targets, it alters cellular proliferation pathways, potentially leading to reduced tumor growth. The unique combination of functional groups in its structure may enhance its binding affinity and selectivity compared to other pyrazole derivatives.

Synthesis

The synthesis of this compound can be achieved through various methods, commonly involving the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with appropriate benzoyl derivatives in the presence of bases such as triethylamine. This reaction typically occurs in organic solvents like dichloromethane at controlled temperatures to optimize yield and purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cyclin-dependent Kinase Inhibition : A study demonstrated that the compound effectively inhibits CDK2, impacting cell cycle progression in various cancer cell lines.

- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds favorably to the ATP-binding site of CDK2, supporting its potential as a selective inhibitor .

- Comparative Analysis : When compared to similar compounds lacking the cyclopropyl or chloro groups, this compound exhibited enhanced biological activity due to its unique structural features.

Applications

Given its biological properties, this compound is being explored for its potential applications in cancer therapy. Its ability to selectively inhibit CDKs positions it as a promising candidate for drug development targeting specific cancers.

Q & A

Basic: What are the common synthetic routes for synthesizing 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Sulfonamide coupling : Reacting a benzenesulfonyl chloride derivative with an amine-functionalized pyrazole intermediate. For example, 3-chloro-2-methylbenzenesulfonyl chloride can be coupled with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .

- Pyrazole intermediate preparation : The cyclopropyl-substituted pyrazole moiety is synthesized via cyclocondensation of hydrazines with β-keto esters or via transition-metal-catalyzed cross-coupling reactions to introduce the cyclopropyl group .

Key considerations : Solvent polarity (e.g., DMF enhances nucleophilicity) and temperature control during coupling to minimize side reactions .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, the cyclopropyl group’s unique proton splitting (δ ~0.5–1.5 ppm) and sulfonamide NH resonance (δ ~7–8 ppm) are diagnostic .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry. Challenges include resolving disorder in the cyclopropyl group due to its small size and rotational flexibility .

Advanced: How can reaction yields be optimized during the coupling step, given steric hindrance from the cyclopropyl group?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and stabilize transition states .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride electrophile, reducing steric hindrance .

- Temperature modulation : Slow addition of reagents at 0–5°C minimizes side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates the product from unreacted starting materials .

Advanced: How can computational methods predict the biological activity or binding affinity of this compound?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., enzymes or receptors). The sulfonamide group’s hydrogen-bonding capability is critical for binding .

- QSAR modeling : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., cyclopropyl’s lipophilicity) with biological data from analogs .

- DFT calculations : Density Functional Theory predicts electronic properties (e.g., charge distribution on the sulfonamide sulfur) to assess reactivity .

Advanced: How can contradictions in biological assay data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in enzyme inhibition assays may arise from variations in ATP concentrations .

- Metabolite analysis : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .

- Structural analogs : Compare data with structurally related compounds (e.g., trifluoromethyl-pyrazole sulfonamides) to validate trends .

Advanced: What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in the cyclopropyl group : Use SHELXL’s PART and SIMU instructions to model rotational disorder. Restraints on bond lengths and angles improve refinement stability .

- Weak diffraction due to flexible side chains : Data collection at low temperature (100 K) reduces thermal motion. High-resolution datasets (≤1.0 Å) enhance electron density map clarity .

- Hydrogen atom placement : SHELX’s HFIX command assigns geometrically calculated positions for NH and CH groups, validated via difference Fourier maps .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound’s neuropharmacological potential?

Methodological Answer:

- Analog synthesis : Modify the cyclopropyl group (e.g., replace with larger rings) or sulfonamide substituents (e.g., introduce electron-withdrawing groups) .

- In vitro assays : Test analogs against neuronal receptors (e.g., GABAₐ or NMDA receptors) to correlate structural changes with activity .

- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide’s sulfonyl oxygen) using software like MOE to guide design .

Advanced: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- HPLC monitoring : Track degradation products (e.g., hydrolysis of the sulfonamide bond) using C18 columns and UV detection at 254 nm .

- Solid-state stability : Use PXRD to detect polymorphic changes and DSC to assess thermal decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.